1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane

Catalog No.
S14167393
CAS No.
M.F
C14H25BrO
M. Wt
289.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohex...

Product Name

1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane

IUPAC Name

1-(bromomethyl)-1-cyclohexyloxy-3-methylcyclohexane

Molecular Formula

C14H25BrO

Molecular Weight

289.25 g/mol

InChI

InChI=1S/C14H25BrO/c1-12-6-5-9-14(10-12,11-15)16-13-7-3-2-4-8-13/h12-13H,2-11H2,1H3

InChI Key

XZBWIHLGBMREKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OC2CCCCC2

1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is a chemical compound characterized by its unique structural features, which include a bromomethyl group and a cyclohexyloxy substituent attached to a methylcyclohexane core. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

The molecular formula of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is C_{13}H_{19}BrO, indicating the presence of carbon, hydrogen, bromine, and oxygen atoms. Its structure can be visualized as a cyclohexane ring with additional functional groups that influence its chemical reactivity and biological activity.

The bromomethyl group in 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane makes it susceptible to nucleophilic substitution reactions. For example, this compound can undergo reactions with nucleophiles such as amines or alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. Furthermore, the presence of the cyclohexyloxy group may also allow for etherification reactions under appropriate conditions.

Additionally, the compound may participate in elimination reactions, particularly when subjected to strong bases, resulting in the formation of alkenes. The reactivity of this compound can be further explored through various synthetic methodologies that utilize its functional groups.

While specific biological activity data for 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is limited, compounds with similar structural features often exhibit significant pharmacological properties. The presence of the bromine atom may enhance the lipophilicity and biological activity of the compound, potentially leading to interactions with biological targets such as enzymes or receptors.

Studies on related compounds suggest that derivatives containing bromomethyl or cyclohexyloxy groups may possess antimicrobial, anti-inflammatory, or analgesic activities. Further research would be necessary to elucidate the specific biological effects of this compound.

Synthesis of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can be achieved through several methods:

  • Bromination: Starting with 1-(Cyclohexyloxy)-3-methylcyclohexane, bromination can be performed using bromine in an organic solvent under controlled conditions to introduce the bromomethyl group.
  • Nucleophilic Substitution: A nucleophilic substitution reaction can be employed where a suitable nucleophile reacts with a precursor containing a leaving group to form the desired product.
  • Functional Group Transformations: Various functional group transformations can be utilized to modify existing compounds into 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane through established organic synthesis techniques.

The applications of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane span several domains:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex molecules in organic chemistry.
  • Material Science: Its unique properties could be explored for use in developing new materials with specific functionalities.

Interaction studies involving 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane would typically focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound might behave in biological systems or during synthetic processes.

Investigating its interactions with specific enzymes or receptors could reveal insights into its potential therapeutic applications or side effects.

Several compounds share structural similarities with 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-2-methylcyclohexaneContains a bromine atom and a methyl groupSimpler structure; less steric hindrance
CyclohexylmethylbromideBromide attached to a cyclohexyl groupMore flexible structure; different reactivity
3-Methyl-4-bromocyclohexanolHydroxyl group instead of etherPotentially different biological activities
4-Bromo-2-cyclopropylphenolAromatic system with cyclopropyl substitutionProvides different electronic properties

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

288.10888 g/mol

Monoisotopic Mass

288.10888 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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